
N,N-Diethyl-2-oxodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dietil-2-oxodecanamida es un compuesto orgánico con la fórmula molecular C14H27NO2. Es un derivado del ácido decanoico, donde el grupo carboxilo es reemplazado por un grupo amida con dos sustituyentes etilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N,N-Dietil-2-oxodecanamida típicamente involucra la reacción del ácido decanoico con dietilamina en presencia de un agente deshidratante como cloruro de tionilo o tricloruro de fósforo. La reacción procede a través de la formación de un cloruro de ácido intermedio, que luego reacciona con dietilamina para formar la amida deseada.
Métodos de Producción Industrial
La producción industrial de N,N-Dietil-2-oxodecanamida sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores de flujo continuo para asegurar una mezcla y reacción eficientes de los materiales de partida. Las condiciones de reacción, como la temperatura y la presión, se optimizan para maximizar el rendimiento y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones
N,N-Dietil-2-oxodecanamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden convertir el grupo amida en un grupo amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo amida es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Los nucleófilos como los iones hidróxido o las aminas se pueden utilizar en condiciones básicas.
Principales Productos Formados
Oxidación: Formación de derivados oxo.
Reducción: Formación de aminas.
Sustitución: Formación de amidas sustituidas u otros derivados funcionalizados.
Aplicaciones Científicas De Investigación
N,N-Dietil-2-oxodecanamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica para la preparación de varios derivados.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente como precursor de ingredientes farmacéuticos activos.
Industria: Utilizado en la producción de productos químicos especiales y como intermedio en la síntesis de otros compuestos.
Mecanismo De Acción
El mecanismo de acción de N,N-Dietil-2-oxodecanamida implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas, dependiendo de su estructura y grupos funcionales. Las vías involucradas pueden incluir la modulación de la actividad enzimática, la alteración de la señalización celular y la interacción con sitios receptores.
Comparación Con Compuestos Similares
Compuestos Similares
- N,N-Dietil-2-oxobutanamida
- N,N-Dietil-2-oxooctanamida
- N,N-Dietil-2-oxododecanamida
Singularidad
N,N-Dietil-2-oxodecanamida es única debido a su longitud de cadena específica y la presencia del grupo dietilamina. Esta característica estructural confiere propiedades químicas y físicas distintas, haciéndola adecuada para aplicaciones específicas que los compuestos similares pueden no poder cumplir.
Propiedades
Número CAS |
884507-98-6 |
|---|---|
Fórmula molecular |
C14H27NO2 |
Peso molecular |
241.37 g/mol |
Nombre IUPAC |
N,N-diethyl-2-oxodecanamide |
InChI |
InChI=1S/C14H27NO2/c1-4-7-8-9-10-11-12-13(16)14(17)15(5-2)6-3/h4-12H2,1-3H3 |
Clave InChI |
WOKSKAACWCHDQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)C(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B12597368.png)
![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)


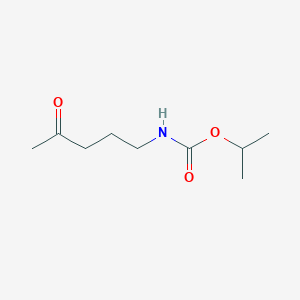

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12597399.png)
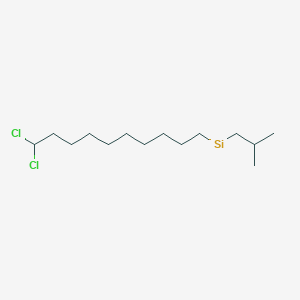
![{Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane)](/img/structure/B12597406.png)
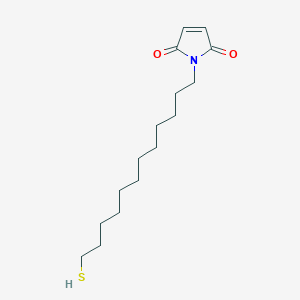
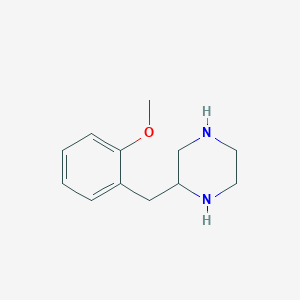
![2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate](/img/structure/B12597446.png)
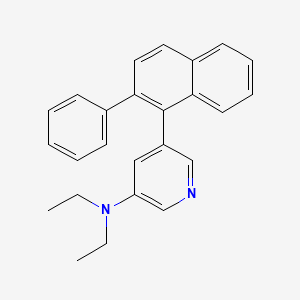
![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)
